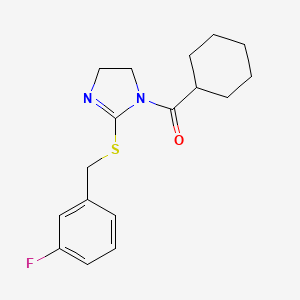

cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a substituted imidazole derivative characterized by a 4,5-dihydroimidazole core modified with a 3-fluorobenzylthio group at position 2 and a cyclohexylmethanone moiety at position 1.

Properties

IUPAC Name |

cyclohexyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2OS/c18-15-8-4-5-13(11-15)12-22-17-19-9-10-20(17)16(21)14-6-2-1-3-7-14/h4-5,8,11,14H,1-3,6-7,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEKLNWJVKEFGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, including the formation of the dihydroimidazole ring and the introduction of the fluorophenyl and cyclohexyl groups. Common reagents used in these reactions include cyclohexanone, 3-fluorobenzyl chloride, and thiourea. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in ethanol or methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as altering cellular signaling pathways or inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

*Calculated based on analogous compounds.

Key Findings:

Impact of Methanone Substituents: The cyclohexyl group in the target compound increases lipophilicity, which may enhance blood-brain barrier penetration compared to the 4-ethoxyphenyl analog (improved solubility but reduced CNS targeting) .

Role of Fluorine and Sulfur :

- The 3-fluorobenzylthio group is conserved across multiple analogs, suggesting its critical role in hydrogen bonding and hydrophobic interactions. Fluorine’s electronegativity enhances binding precision, while the thioether linkage may resist oxidative degradation compared to ethers .

Synthetic Flexibility: Substitutions at the methanone position (e.g., cyclohexyl, bromo-furyl) are achievable via modular synthesis routes, as demonstrated by the use of sodium metabisulfite and aldehydes in DMF .

Research Implications and Limitations

Biological Activity

Cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

The synthesis of this compound typically involves several steps:

- Formation of the Imidazole Ring : The dihydroimidazole ring is synthesized through the condensation of appropriate precursors, often involving cyclohexanone and thiourea.

- Introduction of the 3-Fluorobenzyl Group : This step generally utilizes 3-fluorobenzyl chloride in the presence of a base to facilitate the thioether formation.

- Final Coupling Reaction : The final product is obtained by coupling the cyclohexyl group with the previously formed intermediates under specific conditions, often using catalysts like palladium.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can block substrate access and alter metabolic pathways.

- Receptor Modulation : It may interact with cellular receptors, modulating their activity and influencing signaling cascades within cells .

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 40 µg/mL |

These findings suggest that the compound has potential as an antibacterial agent comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has also been explored. In studies involving MCF-7 breast cancer cells, this compound demonstrated significant cytotoxic effects:

- IC50 Value : The compound exhibited an IC50 value of approximately 225 µM against MCF-7 cells.

- Mechanism of Action : It was observed to induce apoptosis in treated cells, leading to a significant increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and cell death .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. Studies have reported that it effectively inhibits pro-inflammatory cytokines such as IL-6 and TNF-alpha at concentrations as low as 10 µg/mL. Compared to dexamethasone, it exhibited comparable or superior efficacy in reducing inflammation markers .

Case Study 1: Antibacterial Efficacy

In a comparative study assessing various thiourea derivatives, this compound was found to have a significant inhibition zone against E. faecalis, demonstrating its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity

A study focusing on breast cancer cell lines revealed that treatment with this compound led to cell cycle arrest at the S phase and increased apoptotic markers. This suggests its potential utility in cancer therapy by targeting cellular proliferation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.